molecular formula C10H24Cl2N2 B1488058 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride CAS No. 2098054-00-1

1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride

Cat. No. B1488058
CAS RN: 2098054-00-1
M. Wt: 243.21 g/mol
InChI Key: OIGPZWRPPOMPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H18N2.2ClH/c1-10(2)7-8(9)5-3-4-6-8;;/h3-7,9H2,1-2H3;2*1H . This indicates that the compound contains a cyclopentane ring with a diethylamino methyl group attached to it.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Enaminone Synthesis

Akhrem et al. (1971) discuss the synthesis of 3-amino-2-acetyl-2-cyclopenten-1-ones, providing insights into the physicochemical properties and reactivity of compounds related to 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They found these compounds predominantly exist in the enaminodiketone form with strong intramolecular hydrogen bonds, highlighting their potential in synthetic chemistry (Akhrem et al., 1971).

Neuraminidase Inhibition

Chand et al. (2004) synthesized a series of multisubstituted cyclopentane amide derivatives, including those derived from secondary amines like 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They demonstrated significant inhibitory activity against influenza neuraminidase, suggesting potential applications in antiviral drug development (Chand et al., 2004).

Reduction of Enaminones

Carlsson and Lawesson (1982) investigated the reduction of enaminones, a process relevant to the transformation of compounds like 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. Their study provides insights into the synthesis of α,β-unsaturated aldehydes, a key aspect of organic synthesis (Carlsson & Lawesson, 1982).

Synthesis of Cyclopentano-Phosphatidyl Compounds

Pajouhesh and Hancock (1984) conducted a study on the amination of bromoethylester of cyclopentano-phosphatidic acid, which is related to the chemical structure of 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. This research is significant for understanding the synthesis of complex lipid compounds (Pajouhesh & Hancock, 1984).

Organometallic Reactions

Gandelman et al. (1997) explored the reaction of a similar aromatic aminophosphine ligand with Rhodium(I) and Platinum(II), demonstrating selective carbon-carbon and carbon-hydrogen bond activation. This research is pivotal for the field of organometallic chemistry, potentially impacting the development of new catalysts and synthetic methods (Gandelman et al., 1997).

Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

Zupančič, Svete, and Stanovnik (2009) focused on the transformation of compounds structurally similar to 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride. They explored a synthesis route for substituted pyrido[4,3-d]pyrimidine derivatives, contributing to the field of heterocyclic chemistry (Zupančič, Svete, & Stanovnik, 2009).

Thermal Chemistry of Cyclopentene Derivatives

Morales and Zaera (2006) studied the thermal chemistry of cyclopentene derivatives on Pt(111) surfaces, providing insights into the isomerization and dehydrogenation processes. This research is relevant for understanding surface reactions and catalysis involving cyclopentene structures (Morales & Zaera, 2006).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(diethylaminomethyl)cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10(11)7-5-6-8-10;;/h3-9,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGPZWRPPOMPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCCC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 3
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 4
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 5
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Reactant of Route 6
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.